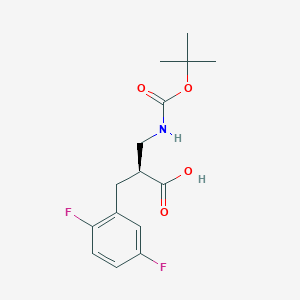
Methyl (R)-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a hydroxyethyl group, and a pyrazolyl moiety attached to a picolinate backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Picolinate Backbone: The synthesis begins with the preparation of the picolinate backbone, which can be achieved through the reaction of 3-fluoropyridine with suitable reagents to introduce the ester functionality.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the picolinate intermediate.
Attachment of the Pyrazolyl Moiety: The final step involves the coupling of the pyrazolyl group to the picolinate backbone, which can be achieved through a condensation reaction using a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester functionality can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the pyrazolyl moiety are key functional groups that interact with biological targets, potentially inhibiting or modulating enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-6-(1-hydroxyethyl)picolinate: Lacks the pyrazolyl group, which may reduce its biological activity.
Methyl 3-fluoro-5-(1H-pyrazol-1-yl)picolinate: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
Methyl 6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate: Lacks the fluorine atom, which may affect its stability and bioavailability.
Uniqueness
Methyl ®-3-fluoro-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is unique due to the presence of all three functional groups (fluorine, hydroxyethyl, and pyrazolyl) on the picolinate backbone. This combination enhances its potential biological activities, stability, and reactivity, making it a valuable compound in various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H12FN3O3 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
methyl 3-fluoro-6-[(1R)-1-hydroxyethyl]-5-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H12FN3O3/c1-7(17)10-9(16-5-3-4-14-16)6-8(13)11(15-10)12(18)19-2/h3-7,17H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YZUOYMFTVSXUCW-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=NC(=C(C=C1N2C=CC=N2)F)C(=O)OC)O |
Kanonische SMILES |
CC(C1=NC(=C(C=C1N2C=CC=N2)F)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)





![tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15227271.png)


![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15227296.png)
![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227301.png)

